molecular formula C18H19N3O2S B2983211 2-benzyl-1-(pyrrolidin-1-ylsulfonyl)-1H-benzo[d]imidazole CAS No. 941904-81-0

2-benzyl-1-(pyrrolidin-1-ylsulfonyl)-1H-benzo[d]imidazole

Cat. No.: B2983211
CAS No.: 941904-81-0
M. Wt: 341.43
InChI Key: MFIUILNYFYIKDI-UHFFFAOYSA-N
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Description

2-benzyl-1-(pyrrolidin-1-ylsulfonyl)-1H-benzo[d]imidazole is a complex organic compound that features a benzimidazole core substituted with a benzyl group and a pyrrolidinylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-1-(pyrrolidin-1-ylsulfonyl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common method includes:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Benzyl Group: The benzimidazole core can be benzylated using benzyl halides in the presence of a base such as potassium carbonate.

    Sulfonylation with Pyrrolidine: The final step involves the introduction of the pyrrolidinylsulfonyl group. This can be done by reacting the benzylated benzimidazole with pyrrolidine sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-1-(pyrrolidin-1-ylsulfonyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole core.

    Reduction: Reduced forms of the benzimidazole core.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-benzyl-1-(pyrrolidin-1-ylsulfonyl)-1H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-benzyl-1-(pyrrolidin-1-ylsulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-benzyl-1H-benzo[d]imidazole: Lacks the pyrrolidinylsulfonyl group, making it less versatile in terms of chemical reactivity.

    1-(pyrrolidin-1-ylsulfonyl)-1H-benzo[d]imidazole: Lacks the benzyl group, which may affect its biological activity and chemical properties.

Uniqueness

2-benzyl-1-(pyrrolidin-1-ylsulfonyl)-1H-benzo[d]imidazole is unique due to the presence of both the benzyl and pyrrolidinylsulfonyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-benzyl-1-pyrrolidin-1-ylsulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c22-24(23,20-12-6-7-13-20)21-17-11-5-4-10-16(17)19-18(21)14-15-8-2-1-3-9-15/h1-5,8-11H,6-7,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIUILNYFYIKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2C3=CC=CC=C3N=C2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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